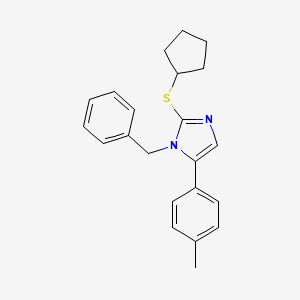

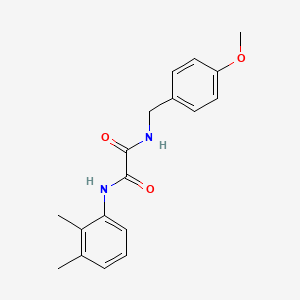

1-苄基-2-(环戊硫基)-5-(对甲苯基)-1H-咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of imidazole derivatives has been a subject of interest due to their potential biological activities. In one study, a series of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related compounds were synthesized through a multi-step process involving Schiff's base formation, reaction with ethyl cyanoacetate, and subsequent reactions with various carboxylic acids . Another approach described a one-pot synthesis of imidazo[1,2-a]pyridines from benzyl halides or benzyl tosylates, 2-aminopyridines, and isocyanides under mild conditions . These methods highlight the versatility of imidazole synthesis, allowing for the generation of diverse compounds with potential for further biological evaluation.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex and is often characterized using various spectroscopic techniques. For instance, the structural and spectroscopic characterization of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole was performed using FT-IR, NMR, UV spectroscopy, and single-crystal X-ray diffraction . Quantum chemical calculations were also employed to predict the molecular and spectroscopic features, showing good agreement with experimental data. These techniques are crucial for confirming the structure of synthesized compounds and for understanding their electronic properties.

Chemical Reactions Analysis

Imidazole derivatives can participate in a variety of chemical reactions. Tandem [8 + 2] cycloaddition and [2 + 6 + 2] dehydrogenation reactions involving imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines have been studied, revealing that these reactions can proceed via highly synchronous aromatic transition structures and are feasible under microwave irradiation . Such reactions are not only interesting from a synthetic perspective but also for the development of compounds with unique photophysical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The synthesized compounds in the studies often exhibit significant antioxidant and antimicrobial activities, as demonstrated by various assays . The quantitative structure–activity relationships (QSAR) of these compounds indicated a high correlation between predicted and actual activities, suggesting that molecular descriptors can be useful in predicting the biological activity of imidazole derivatives . Additionally, modifications to the imidazole moiety, such as those explored in the development of IGF-1R inhibitors, can improve selectivity and the cytochrome P450 profile of these compounds .

科学研究应用

合成方法

- 咪唑衍生物,包括化合物如1-苄基-2-(环戊硫基)-5-(对甲苯基)-1H-咪唑,在现代有机合成中备受关注,因其独特的物理化学性质和显著的药用价值。研究人员已经开发了各种合成这些化合物的方法,采用催化剂如Amberlite IR-120(H)来提高产率和反应条件(Gurav, Waghmode, Lotlikar, Dandekar, & Jadhav, 2022)。

与DNA的相互作用和抗癌性质

- 含咪唑配体的钌(II)–芳烃金属环合物已经合成、表征,并研究了它们与DNA的相互作用。一些配合物对各种癌细胞和正常细胞表现出中等抗增殖活性,显示出在抗癌应用中的潜力(Wang, Qian, Wang, Habtemariam, Mao, Sadler, & Liu, 2017)。

抗菌活性

- 咪唑衍生物因其抗菌性质而受到研究。例如,从亚胺官能团合成的化合物显示出有利于良好肠道吸收和生物活性评分的分子性质,其中一些衍生物显示出显著的抗菌和抗真菌活性(Rekha, Nagarjuna, Padmaja, & Padmavathi, 2019)。

- 此外,含咪唑基团的化合物已经被测试其抗菌和抗真菌活性,表明它们在开发新的抗菌剂方面具有潜力(Bhatt, Nimavat, & Vyas, 2013)。

抗糖尿病和抗结核活性

- 一些苯并咪唑-咪唑杂化分子已经合成并评估其抗糖尿病潜力,在抑制α-葡萄糖苷酶活性方面观察到有希望的结果,表明在糖尿病管理中具有潜在应用(Ibraheem, Ahmad, Ashfaq, Aslam, Khan, & Sultan, 2020)。

- 此外,一系列新型1H-苯并[ d]咪唑衍生物已经合成并评估其抗结核活性,显示出对结核分枝杆菌和牛结核分枝杆菌菌株的显著效力,将这些化合物定位为潜在的抗结核药物(Gobis, Foks, Serocki, AUGUSTYNOWICZ-KOPEĆ, & Napiórkowska, 2015)。

属性

IUPAC Name |

1-benzyl-2-cyclopentylsulfanyl-5-(4-methylphenyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2S/c1-17-11-13-19(14-12-17)21-15-23-22(25-20-9-5-6-10-20)24(21)16-18-7-3-2-4-8-18/h2-4,7-8,11-15,20H,5-6,9-10,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDBMUIDQTYERK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2551996.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-chlorophenyl)pyrazol-3-amine](/img/structure/B2552000.png)

![N-(4-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2552004.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2552008.png)

![3-((4-(3-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2552015.png)

![4-(4-(benzyloxy)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2552016.png)

![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2552018.png)